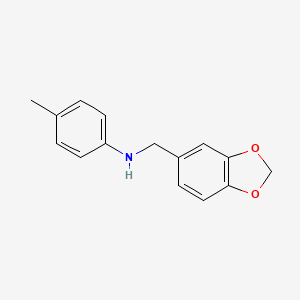

N-(1,3-benzodioxol-5-ylmethyl)-4-methylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(1,3-BENZODIOXOL-5-YLMETHYL)-N’-PHENYLUREA” has a similar structure . It has a linear formula of C15H14N2O3 and a molecular weight of 270.29 .

Synthesis Analysis

A compound with a similar structure, “1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles”, was synthesized via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis

The compound “N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine” has a similar structure . Its molecular weight is 207.2689 .Chemical Reactions Analysis

The compound “1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles” was synthesized via a Pd-catalyzed C-N cross-coupling .Physical And Chemical Properties Analysis

The compound “N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine” has a similar structure . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .Scientific Research Applications

Detection of Carcinogenic Lead

This compound has been used in the synthesis of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH), which is used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach . A sensitive and selective Pb2+ sensor was developed via the deposition of a thin layer of BDMMBSH on a GCE with the conducting polymer matrix Nafion (NF) .

Antitumor Activities

A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities against HeLa, A549 and MCF-7 cell lines . Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM .

Anticancer Evaluation

A series of 1-benzo[d]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed, synthesized, and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Synthesis of Naproxen Acylchloride

The compound has been used in the synthesis of naproxen acylchloride . The yellow solid of naproxen acylchloride was synthesized according to the literature method .

Mechanism of Action

Target of Action

N-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline, also known as N-(1,3-benzodioxol-5-ylmethyl)-4-methylaniline, is a compound that has been evaluated for its antitumor activities . The primary targets of this compound are cancer cell lines such as HeLa, A549, and MCF-7 . These cell lines represent different types of human cancers, and the compound’s interaction with these cells can lead to growth inhibition .

Mode of Action

The compound interacts with its targets by inhibiting their growth . . This means that the compound interferes with the cell cycle, preventing the cells from dividing and growing.

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in cell growth and division . By inducing apoptosis and causing cell cycle arrest, the compound disrupts these pathways, leading to the inhibition of cell growth . The downstream effects of this disruption include the death of cancer cells and the potential reduction of tumor size .

Result of Action

The result of the compound’s action is the inhibition of growth in certain cancer cell lines . Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines . This suggests that the compound could be effective in reducing the growth of these cancers.

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-4-methylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-11-2-5-13(6-3-11)16-9-12-4-7-14-15(8-12)18-10-17-14/h2-8,16H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STOJXFLVDPGCJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NCC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(1-Cyanocyclopentyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B2754926.png)

![(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2754928.png)

![1-[2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)ethyl]-3-methylurea](/img/structure/B2754932.png)

![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2754934.png)

![methyl 2-{(1R)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2754935.png)

![(Butan-2-yl)({[4-(methylsulfanyl)phenyl]methyl})amine](/img/structure/B2754936.png)

![2,4-dichlorobenzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2754939.png)

![1-(2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2754944.png)